6-[Benzyl(ethyl)amino]pyridin-3-ol is a chemical compound that belongs to the class of pyridinols, which are characterized by a hydroxyl group attached to a pyridine ring. This specific compound features a benzyl group and an ethylamino substituent, which contribute to its unique properties and potential applications in medicinal chemistry. The compound is notable for its role in various biological activities, particularly as an antihypertensive agent and in other therapeutic contexts.
The compound can be classified under several categories:
The synthesis of 6-[Benzyl(ethyl)amino]pyridin-3-ol typically involves several key steps:
The reaction conditions often require careful control of temperature and pressure to optimize yield and purity. The use of palladium catalysts is crucial for facilitating the coupling reactions between the aromatic amines and the pyridinol derivatives .
The compound can participate in various chemical reactions typical for pyridinol derivatives:
Reactions involving this compound often require specific conditions such as controlled pH and temperature to ensure optimal yields. The stability of the compound under different reaction conditions is an important consideration in its application .
The mechanism of action for 6-[Benzyl(ethyl)amino]pyridin-3-ol, particularly in its role as an antihypertensive agent, involves:
Studies indicate that compounds within this class exhibit significant activity through modulation of vascular smooth muscle tone, potentially involving nitric oxide pathways or calcium channel inhibition .
6-[Benzyl(ethyl)amino]pyridin-3-ol (C₁₄H₁₆N₂O) belongs to the N-substituted aminopyridine family, characterized by a pyridine ring system functionalized with both a hydroxy group at the 3-position and a benzyl(ethyl)amino moiety at the 6-position. This structural motif places it within a pharmacochemically significant class of heterocyclic compounds that bridge aromatic and aliphatic domains [1] [3]. The compound's molecular architecture features:
This hybrid structure allows for versatile non-covalent interactions with biological targets, while the benzyl group provides a sterically bulky element that can influence conformational flexibility and binding pocket accessibility. Despite its presence in chemical registries (PubChem CID: 44395801) [1], comprehensive physicochemical characterization—including pKa values, log P, and solvatochromic properties—remains unreported, representing a significant knowledge gap in structure-activity relationship (SAR) profiling.
Table 1: Fundamental Identifiers of 6-[Benzyl(ethyl)amino]pyridin-3-ol
Property | Value |
---|---|
Systematic Name | 6-[Benzyl(ethyl)amino]pyridin-3-ol |
Molecular Formula | C₁₄H₁₆N₂O |
PubChem CID | 44395801 |
SMILES Notation | CCN(CC1=CC=CC=C1)C1=NC=C(C=C1)O |
Related Structures | 1-(6-(Benzyl(methyl)amino)pyridin-3-yl)propan-1-one (CAS: 1355231-62-7) [3] |
N-substituted aminopyridines serve as privileged scaffolds in medicinal chemistry due to their dual functionality as hydrogen-bond acceptors (pyridine nitrogen) and donors (amine groups), enabling targeted interactions with enzymatic active sites. The 2-aminopyridine motif, in particular, has demonstrated exceptional utility in neuroscience drug development:
Table 2: Comparative Physicochemical Parameters of Bioactive Aminopyridines
Parameter | nNOS Inhibitors | FGFR4 Inhibitors | 6-[Benzyl(ethyl)amino]pyridin-3-ol (Estimated) |
---|---|---|---|
Molecular Weight (Da) | 350–400 | 350–500 | 228.3 |
clogP | 2.5–4.0 | 3.0–5.0 | ~3.1* |
TPSA (Ų) | 25–60 | 70–100 | 38.3 |
H-Bond Acceptors | ≤7 | ≤10 | 3 |
H-Bond Donors | ≤3 | ≤4 | 1 |
Calculated via consensus methods; experimental validation pending |
The synthesis of 6-[Benzyl(ethyl)amino]pyridin-3-ol presents unresolved challenges in regioselectivity, functional group compatibility, and purification:
Table 3: Synthetic Hurdles in Aminopyridine Derivatization
Challenge | Exemplar Reaction | Reported Yield/Issue | Source |
---|---|---|---|
Monoalkylation selectivity | 2-Aminopyridine + EtOH → N-Ethyl-2-aminopyridine | 57% yield, 11% diethylated | [6] |
Deprotection efficiency | TBS-ether cleavage of pyridinols | HI/AcOH reflux required | [8] |
Palladium-catalyzed coupling | Buchwald-Hartwig amination of halopyridines | Requires Pd₂(dba)₃/XPhos | [10] |
Purification | Silica chromatography of polar analogs | <40% recovery, tailing spots | [4] |
Contemporary research aims to address the aforementioned gaps through four strategic initiatives:
These objectives collectively aim to transform 6-[benzyl(ethyl)amino]pyridin-3-ol from a structural curiosity into a synthetically accessible scaffold for probing neurological and oncological targets. Future work must prioritize human enzyme validation and in vitro ADMET profiling to unlock its therapeutic potential.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7